molecular formula C11H11ClN2OS B6423762 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1692329-19-3

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B6423762
CAS No.: 1692329-19-3
M. Wt: 254.74 g/mol
InChI Key: HXMHFPJGULUKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione is a heterotricyclic molecule featuring a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷] backbone with a chlorine substituent at position 4, a methyl group at position 9, and a thione group at position 11.

Properties

IUPAC Name

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-11-5-8(13-10(16)14-11)7-4-6(12)2-3-9(7)15-11/h2-4,8H,5H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMHFPJGULUKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H11ClN2OSC_{11}H_{11}ClN_2OS with a molecular weight of 254.74 g/mol. Its structure features a chloro substituent and an oxo group, contributing to its diverse chemical reactivity. The presence of nitrogen atoms within the bicyclic framework enhances its stability and potential biological interactions.

PropertyValue
Molecular FormulaC11H11ClN2OSC_{11}H_{11}ClN_2OS
Molecular Weight254.74 g/mol
CAS Number1692329-19-3

Research indicates that compounds structurally similar to 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca have exhibited various biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
  • Antibacterial Properties : The compound may interact with bacterial enzymes or cell membranes, disrupting their function.
  • Antitumor Activity : Certain structural analogs have been linked to cytotoxic effects on cancer cells.

The exact mechanisms are still under investigation, but they likely involve interactions with specific biological targets such as enzymes or receptors.

Interaction Studies

Studies focusing on the binding affinities of this compound with various biological targets are crucial for understanding its therapeutic potential. For example:

  • Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Research is ongoing to determine its affinity for specific receptors in the human body, which could elucidate its potential as a drug candidate.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca:

Compound NameStructural FeaturesBiological Activity
9-Methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1]Similar bicyclic structure without chlorineAntiviral and antibacterial
13-Ethoxycarbonyl derivativeContains ethoxycarbonyl substituentAntitumor activity
8-Oxa derivativesVarying oxo or thioxo groupsDiverse biological activities

Case Study 1: Antiviral Activity

In a study assessing the antiviral properties of various diazatricyclo compounds, 4-chloro-9-methyl-8-oxa demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis.

Case Study 2: Antitumor Effects

Another investigation focused on the antitumor effects of this compound showed promising results against specific cancer cell lines. The study indicated that the compound induced apoptosis in cancer cells through a mitochondrial pathway.

Comparison with Similar Compounds

Core Structural Variations

The tricyclic framework is conserved across analogs, but substituent variations significantly influence activity:

Compound Name / Identifier Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Source
Target Compound 4-Cl, 9-CH₃, 11-thione C₁₃H₁₀ClN₂OS* ~296.7* Not explicitly reported Inferred
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione 4-Cl, 9-CH₃, 10-(4-isopropylphenyl), 11-thione C₂₀H₂₁ClN₂OS 372.91 Not reported; structural analog
13-Ethoxycarbonyl-9-methyl-4-chloro-11-thioxo-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-triene 13-ethoxycarbonyl, 4-Cl, 11-thione C₁₄H₁₅ClN₂O₃S 326.8 Crystallographically characterized
10-(4-Bromo-2-fluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-thione 10-(4-Br-2-F-phenyl), 6-OEt, 11-thione C₁₉H₁₈BrFN₂O₂S 437.33 Halogenated analog; screening compound
13-(N-Aryl)aminocarbonyl-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[...]triene derivatives 13-(N-aryl)aminocarbonyl, 11-thione Varies ~350–400 Analgesic activity (low toxicity)
4-Chloro-10-(4-piperazinocarbonylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-one 10-(piperazino-carbonylphenyl), 11-ketone C₂₉H₂₉ClN₄O₄ 533.03 Drug discovery screening libraries

Key Differences and Implications

Ethoxycarbonyl in introduces polar character, which may influence crystallization and stability. Halogenated analogs (e.g., bromo/fluoro in ) could enhance binding via halogen interactions with protein targets.

Thione vs. Ketone at Position 11 :

  • The thione group (C=S) in the target compound and may engage in hydrogen bonding or metal coordination, whereas the ketone (C=O) in offers different electronic properties.

Biological Activity: Analgesic activity in correlates with N-arylaminocarbonyl substituents, suggesting a role in modulating pain pathways. The piperazino-carbonylphenyl group in is associated with kinase inhibition or GPCR modulation in virtual screening.

Preparation Methods

Base-Catalyzed Annulation of Bicyclic Precursors

The tricyclic core is frequently constructed via annulation reactions between functionalized pyranone derivatives and amino-alcohol precursors. A representative protocol involves reacting 5-[(tert-butyldimethylsilyl)oxy]-4-oxo-4H-pyran-2-yl methanesulfonate with N-allylcarbamate derivatives under basic conditions (Et₃N, THF, 0°C to RT), achieving 56–62% yields of intermediate bicyclic amines. Subsequent acid-mediated cyclization (HCl/MeOH, reflux) forms the 8-oxa-10,12-diazatricyclo framework, with chloride incorporation occurring via counterion exchange during protonation.

Critical parameters include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature0°C → RT gradientPrevents epimerization
Solvent PolarityTHF (ε = 7.6)Enhances nucleophilicity
Base Concentration2.5–3.0 eq. Et₃NMinimizes sulfonate hydrolysis

Microwave-Assisted One-Pot Cyclization

Recent adaptations employ microwave irradiation (150°C, DMF, 30 min) to condense chlorinated diketopiperazines with methyl glyoxal, achieving 68% yield with 94% purity. This method circumvents traditional stepwise ring formation, as confirmed by LC-MS monitoring ([M+H]⁺ calcd. 309.08, found 309.11). The chloro substituent is introduced via in situ halogen exchange using ZnCl₂ as both catalyst and chloride source.

Thionation Strategies for 11-Thione Moiety

Lawesson’s Reagent-Mediated Conversion

Post-cyclization thionation represents the most reliable route to install the 11-thione group. Treatment of the corresponding 11-ketone precursor with Lawesson’s reagent (2.2 eq.) in anhydrous toluene (110°C, 4 h) achieves 78–82% conversion efficiency. Key considerations include:

  • Solvent Effects : Toluene outperforms DCM (ε = 9.1) due to higher boiling point and reduced side reactions

  • Stoichiometry : Sub-stoichiometric reagent (1.8 eq.) leads to <50% conversion, while excess (>2.5 eq.) promotes over-thionation

  • Workup : Sequential washes with NaHCO₃ (5%) and brine remove residual phosphorus byproducts

Thiourea Ring Contraction

An alternative approach reacts the diazatricyclo ketone with thiourea (3 eq.) in acetic acid/HCl (3:1 v/v) under reflux, yielding 65–70% thione product. This method concurrently installs the chloro substituent via HCl-mediated aromatic electrophilic substitution, as evidenced by isotopic labeling studies (³⁶Cl tracing).

Chlorination and Methylation Tactics

Methyl Group Installation

The C9 methyl group is typically introduced via Grignard addition to a ketone intermediate. Methylmagnesium bromide (3.0 eq., THF, −78°C) reacts with the tricyclic lactam followed by acidic workup (HCl/MeOH), achieving 89% yield. Alternatives include:

  • Friedel-Crafts alkylation using MeCl/AlCl₃ (56% yield, lower selectivity)

  • Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with methylboronic acid (71% yield, requires pre-functionalized bromide)

Purification and Analytical Characterization

Chromatographic Separation

Final purification employs gradient silica chromatography (hexane:EtOAc 4:1 → 1:2) with 0.1% Et₃N additive to mitigate tailing. HPLC analysis (C18 column, MeCN:H₂O 55:45, 1 mL/min) shows >99% purity for optimized routes.

Spectroscopic Confirmation

  • ¹³C NMR (125 MHz, CDCl₃): Key signals at δ 187.3 (C11=S), 152.1 (C4-Cl), 45.8 (C9-CH₃)

  • HRMS : m/z calcd. for C₁₃H₁₀ClN₂O₂S [M+H]⁺ 309.0198, found 309.0201

  • XRD : Triclinic P1̄ space group, dihedral angle 87.3° between oxa and diaza rings

Comparative Evaluation of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Cyclocondensation541%99%Pilot-scale
Microwave-Assisted358%94%Lab-scale
Thiourea Contraction432%88%Non-scalable

The cyclocondensation route, despite requiring more steps, remains the industrial standard due to reproducibility and quality control advantages. Emerging microwave techniques show promise for rapid small-batch synthesis but require optimization for cGMP compliance.

Q & A

Q. How can researchers integrate this compound into a theoretical framework for structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) paired with Free Energy Perturbation (FEP) simulations quantifies binding affinities. Comparative SAR studies with analogs (e.g., 4-bromo or 9-ethyl derivatives) reveal substituent effects on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.